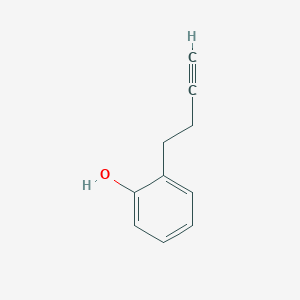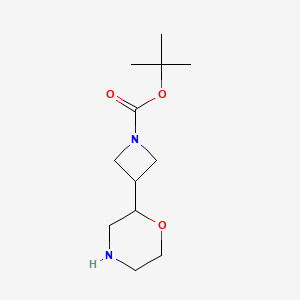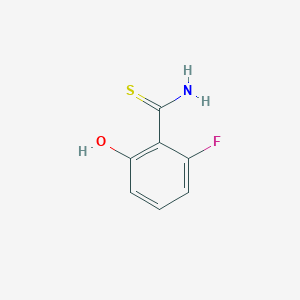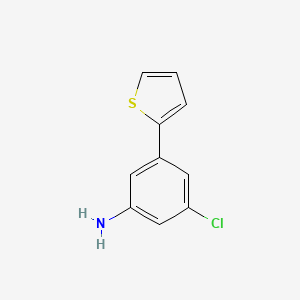
2-(But-3-yn-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-yn-1-yl)phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) substituted with a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(But-3-yn-1-yl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and green synthesis methods developed for substituted phenols can be adapted for industrial applications. These methods emphasize the use of environmentally friendly reagents and conditions to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂), nitrating agents (e.g., HNO₃), and sulfonating agents (e.g., H₂SO₄).
Oxidation: Reagents such as Fremy’s salt, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Aplicaciones Científicas De Investigación
2-(But-3-yn-1-yl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(But-3-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-(But-3-yn-1-yl)phenol can be compared with other similar compounds such as:
4-(But-3-yn-1-yl)phenol: Similar in structure but with the but-3-yn-1-yl group at a different position on the benzene ring.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound with additional functional groups and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
| 139704-04-4 | |
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-but-3-ynylphenol |
InChI |
InChI=1S/C10H10O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8,11H,3,6H2 |
Clave InChI |
PRERQKVRYGLSIP-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







